

# Cellular Pathways Modulated by AM3102: A Technical Guide

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## Compound of Interest

Compound Name: AM3102

Cat. No.: B10768027

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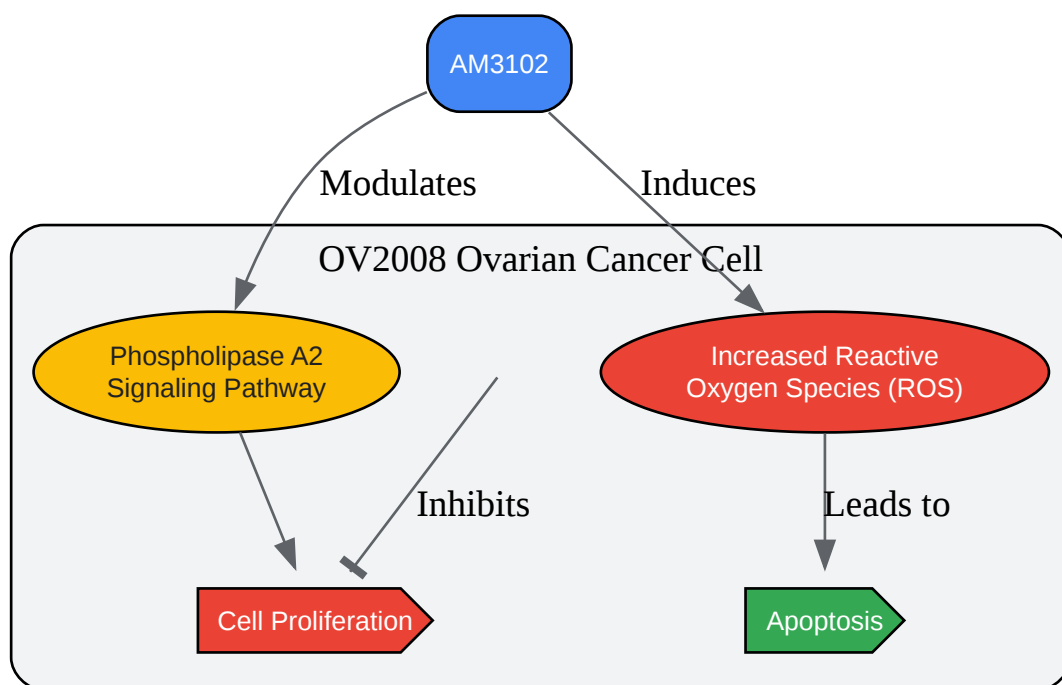
## Abstract

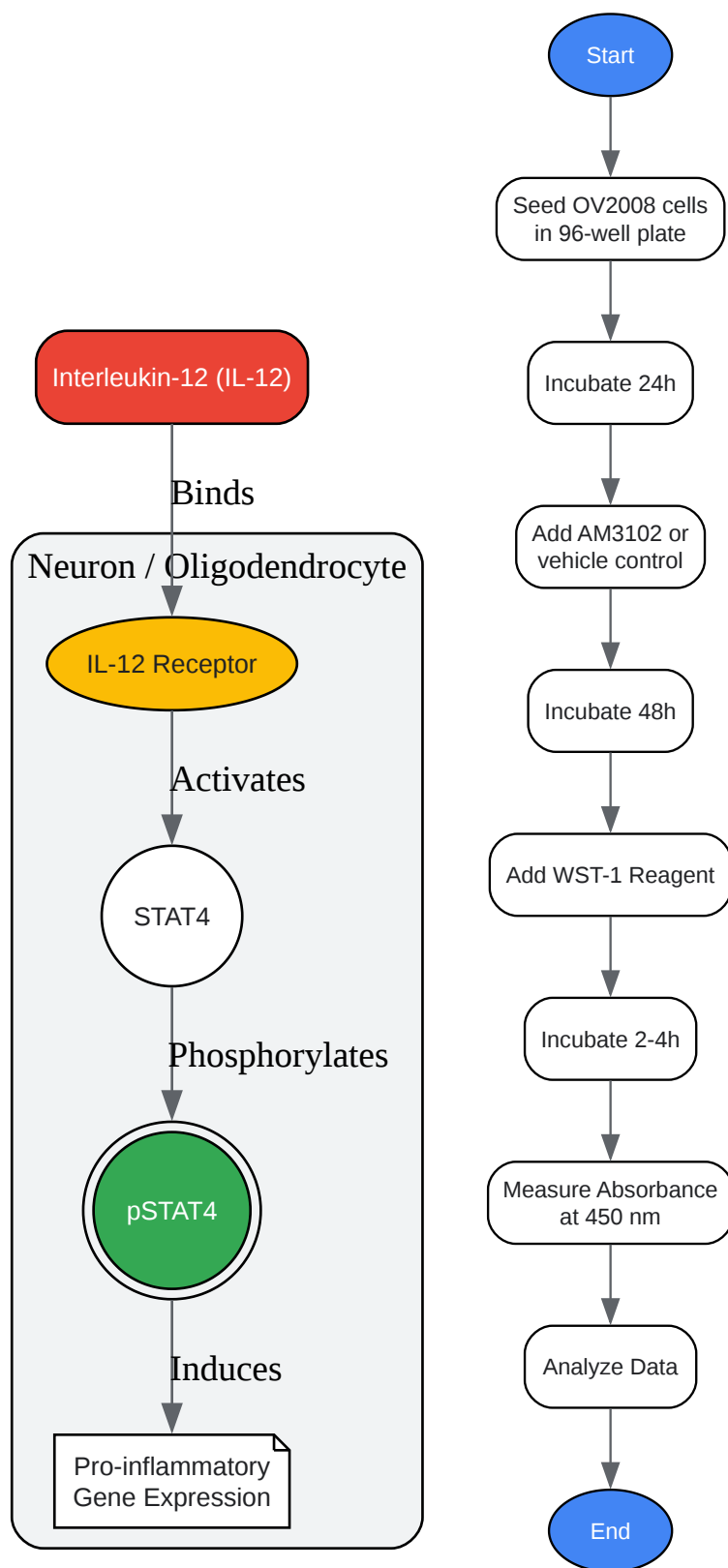
**AM3102**, a metabolically stable analog of oleoylethanolamide (OEA), is a potent and high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR- $\alpha$ ).<sup>[1]</sup> Its engagement with this nuclear receptor initiates a cascade of transcriptional changes that influence lipid metabolism, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the core cellular pathways modulated by **AM3102**, with a focus on its effects on cancer cell biology and neuroinflammation. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

## Core Mechanism of Action: PPAR- $\alpha$ Agonism

**AM3102** functions as a robust agonist of PPAR- $\alpha$ , a key regulator of lipid metabolism.<sup>[1][2]</sup> Upon binding to PPAR- $\alpha$ , **AM3102** induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and transport.<sup>[3]</sup>

## Signaling Pathway for PPAR- $\alpha$ Activation by AM3102





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